

elemental analysis calculation for C₅H₈N₂O₂ (3-ethylhydantoin)

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Compound of Interest

Compound Name: 3-Ethylimidazolidine-2,4-dione

CAS No.: 2221-20-7

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Technical Assessment of Elemental Composition Verification: 3-Ethylhydantoin

Strategic Overview

In drug development, the hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure found in anticonvulsants (e.g., Ethotoin, Phenytoin).[1] 3-Ethylhydantoin (C₅H₈N₂O₂) presents specific analytical challenges due to the polarity of the imide functionality and the potential for hygroscopicity.[1]

While High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, it cannot definitively prove bulk purity or exclude inorganic contaminants (e.g., salts from N-alkylation).[1] Therefore, Elemental Analysis (EA) remains the critical "gatekeeper" technique. This guide compares the classical Combustion Method (CHN) against Quantitative NMR (qNMR) and provides the exact theoretical baseline for validation.

Part 1: Theoretical Framework (The Baseline)

Before any experimental validation, the theoretical composition must be established using the most recent IUPAC atomic weights.

Compound: 3-Ethylhydantoin Molecular Formula: C

H

N

O

Structure: N3-ethylated imidazolidine-2,4-dione.[1]

Calculation of Theoretical Composition:

| Element | Count | Atomic Weight (g/mol) [IUPAC 2024] | Subtotal Mass | Weight % |
|--------------|---------|--|---------------|----------|
| Carbon (C) | 5 | 12.011 | 60.055 | 46.87% |
| Hydrogen (H) | 8 | 1.008 | 8.064 | 6.29% |
| Nitrogen (N) | 2 | 14.007 | 28.014 | 21.86% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 24.97% |
| Total | 128.131 | 100.00% | | |

“

Acceptance Criteria: The industry standard for purity verification is $\pm 0.4\%$ absolute difference between theoretical and experimental values.

- Passing Range C: 46.47% – 47.27%
- Passing Range H: 5.89% – 6.69%
- Passing Range N: 21.46% – 22.26%^[1]

Part 2: Methodological Comparison

We evaluated three primary methods for verifying the composition of 3-ethylhydantoin.

Comparative Performance Matrix

| Feature | Method A: Combustion Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Orbitrap/Q-TOF) |
|-----------------|---|---|--|
| Primary Utility | Bulk Purity & Composition | Specific Purity & Solvents | Molecular Formula Confirmation |
| Accuracy | High ($\pm 0.3\%$ absolute) | High ($\pm 0.5\%$ relative) | Qualitative (for bulk) |
| Sample Req. | 2–5 mg (Destructive) | 5–10 mg (Non- destructive) | <0.1 mg (Destructive) |
| Blind Spots | Cannot distinguish isomers; affected by water/solvents.[1][2] | Requires soluble internal standard; relaxation delays.[1] | Ionization suppression; misses inorganic salts.[1] |
| Throughput | Medium (Automated) | Low (Manual setup) | High |
| Verdict | Gold Standard for C5H8N2O2.[1] | Best Alternative for precious samples.[1] | Supporting Data only. |

Expert Insight on Selection:

- Use CHN when you need to prove the sample is free of inorganic salts (e.g., K CO used in alkylation) which do not combust and lower the %C/H/N values proportionally.
- Use qNMR if the sample is hygroscopic. 3-ethylhydantoin can absorb atmospheric moisture. [1] CHN counts this water as "Hydrogen/Oxygen," skewing results.[1] qNMR allows you to integrate the water peak separately and exclude it from the purity calculation.

Part 3: Experimental Protocols

Protocol A: Combustion Analysis (CHN) for 3-Ethylhydantoin

Pre-requisite: The sample must be aggressively dried. Hydantoins form hydrogen-bond networks that trap water.[1]

- Drying: Dry 50 mg of sample in a vacuum oven at 40°C over P
O
for 4 hours.
- Weighing: Weigh 2.000–2.500 mg (± 0.001 mg) into a tin capsule.
 - Note: Do not use silver capsules unless analyzing for halogens.[1]
- Combustion Aid: Add ~10 mg of Tungsten (VI) Oxide (WO
)
 - Why? Hydantoins are nitrogen-rich.[1] WO
prevents the formation of passive carbon nitrides and ensures complete oxidation of the imide ring.
- Combustion: Run at 980°C with O
injection.
- Calibration: Calibrate using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as it structurally mimics the amide linkage in hydantoin.

Protocol B: qNMR (Quantitative H-NMR)

Internal Standard (IS): Maleic Acid (traceable purity).[1] Solvent: DMSO-

(Solubilizes both polar hydantoin and acid).[1]

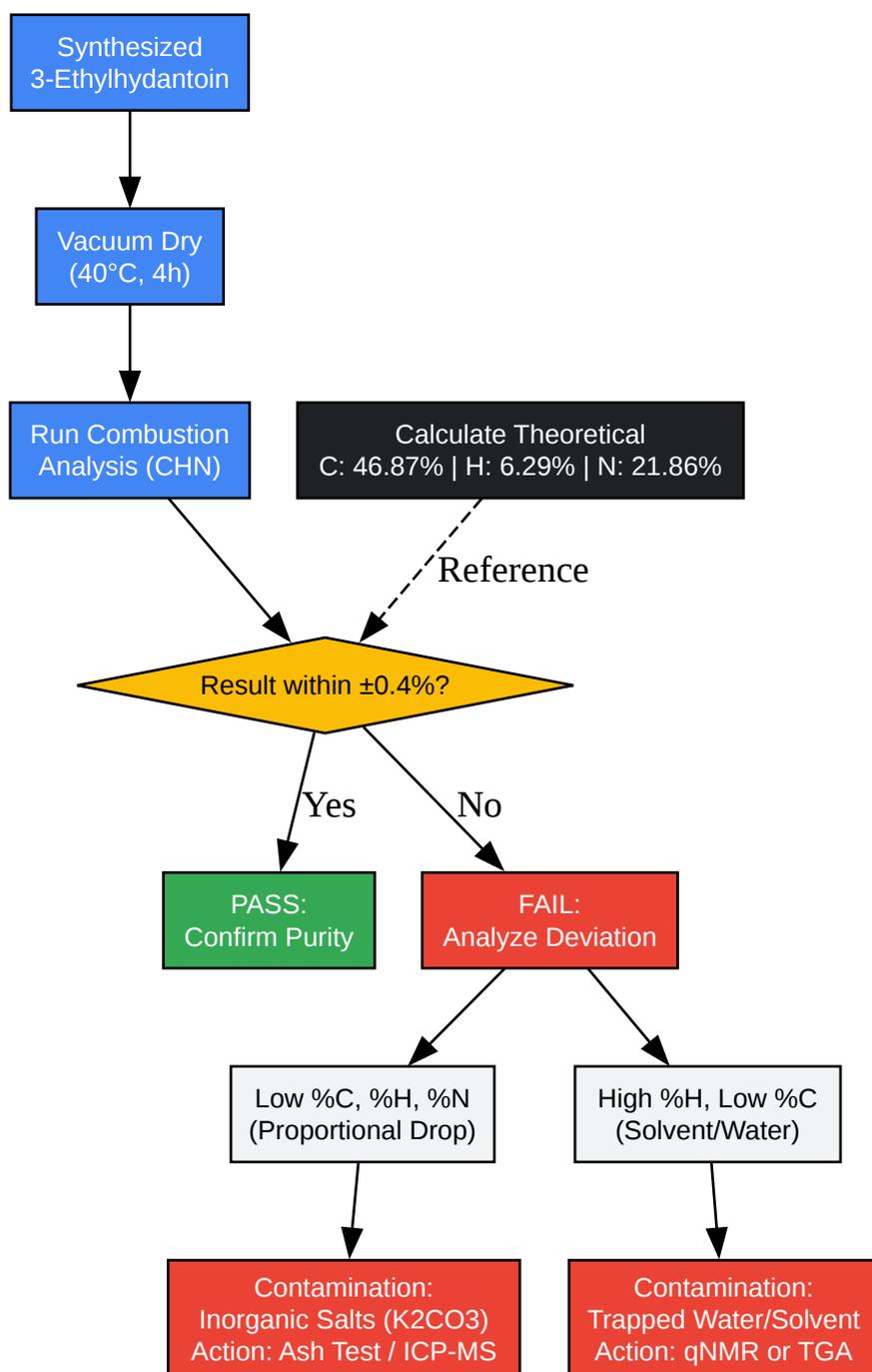
- Preparation: Weigh ~10 mg of 3-ethylhydantoin (
) and ~5 mg of Maleic Acid (
) directly into the NMR tube.[1] Record weights to 0.01 mg precision.

- Dissolution: Add 0.6 mL DMSO-
 - . Cap and invert until clear.
- Acquisition Parameters:
 - Pulse Angle: 90°^[1]
 - Relaxation Delay (): 60 seconds (Critical: Hydantoin protons relax slowly; insufficient under-quantifies the sample).
 - Scans: 16 or 32.^[1]
- Integration:
 - Integrate the Maleic Acid singlet (6.2 ppm, 2H).
 - Integrate the Ethyl group -CH - quartet (~3.4 ppm, 2H) of 3-ethylhydantoin.^[1] Avoid the N-H proton as it exchanges/broadens.

Part 4: Data Visualization & Logic

Workflow: The Purity Decision Tree

The following logic flow dictates how to interpret EA results and troubleshoot failures common to the hydantoin scaffold.



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Figure 1: Analytical workflow for validating 3-ethylhydantoin.[1] Note that proportional drops in all elements usually indicate non-combustible inorganic contamination (e.g., silica, salts).

Part 5: Troubleshooting & Interpretation

Scenario 1: The "Hygroscopic Drift"

- Observation: %C is low (e.g., 45.9%), %H is high (e.g., 6.5%).
- Cause: 3-ethylhydantoin is polar.[1] It has adsorbed atmospheric water.[1]
- Correction: Recalculate the theoretical values adding 0.5 moles of H

O (Hemihydrate). If the data matches the hemihydrate calculation, the product is pure but wet.

Scenario 2: The "Salt Trap"

- Observation: %C, %H, and %N are all ~5-10% lower than theoretical, but the ratio between them is correct.
- Cause: The sample contains inorganic salts (e.g., KBr, K

CO

) from the alkylation step. These do not burn, effectively diluting the sample mass.

- Correction: Perform a "Residue on Ignition" (ROI) test or check solubility in water (salts dissolve, organic hydantoin may have different solubility).

References

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